2-Hydroxyphenazine 5,10-Dioxide chemical properties
2-Hydroxyphenazine 5,10-Dioxide chemical properties
An In-depth Technical Guide to 2-Hydroxyphenazine 5,10-Dioxide
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably of the Pseudomonas and Streptomyces genera.[1] These molecules are distinguished by their diverse chemical structures and a wide array of biological activities, including antimicrobial, antitumor, and biocontrol properties.[2][3] Their function is often dictated by the specific substitutions on the core tricyclic structure.[3] 2-Hydroxyphenazine 5,10-Dioxide is a derivative of this class, featuring both a hydroxyl group and two N-oxide moieties. The N-oxide groups are particularly significant as they can enhance the molecule's stability and solubility, and they are often implicated in bioreductive activation mechanisms, making such compounds promising candidates for drug development, especially as selective cytotoxins for hypoxic (low-oxygen) environments found in solid tumors.[4] This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of 2-Hydroxyphenazine 5,10-Dioxide for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
A foundational understanding of 2-Hydroxyphenazine 5,10-Dioxide begins with its fundamental physicochemical properties. These parameters are critical for designing experimental protocols, predicting its behavior in biological systems, and ensuring safe handling.
| Property | Value | Source |
| IUPAC Name | 5,10-dioxidophenazine-5,10-diium-2-ol | [5] |
| Molecular Formula | C₁₂H₈N₂O₃ | [5] |
| Molecular Weight | 228.20 g/mol | [5] |
| Monoisotopic Mass | 228.05349212 Da | [5] |
| CAS Number | 303800-30-0 | [5] |
| Canonical SMILES | C1=CC=C2C(=C1)[O-] | |
| InChIKey | BMYLMFASUBJXBU-UHFFFAOYSA-N | |
| Solubility | >34.2 µg/mL (in aqueous solution at pH 7.4) | |
| Predicted XLogP3 | 0.3 | [5] |
Synthesis of 2-Hydroxyphenazine 5,10-Dioxide
The synthesis of substituted phenazine 5,10-dioxides can be achieved through various methods. A notable and efficient approach involves the reaction of benzofuroxan with dihydroxybenzene derivatives.[6] This reaction, catalyzed by molecular sieves, proceeds at room temperature and provides good yields.[6]
Reaction Principle: The Beirut Reaction
The synthesis of phenazine N-oxides from benzofuroxans and phenolic compounds is a variation of the Beirut Reaction. Benzofuroxan acts as a potent oxidizing and cyclizing agent. In the presence of a suitable phenol, such as 1,4-dihydroxybenzene (hydroquinone), a condensation reaction occurs, leading to the formation of the tricyclic phenazine N-dioxide structure. The use of a catalyst like molecular sieves facilitates the reaction by providing a solid support and acidic sites, enhancing the reaction rate and yield at ambient temperature.[6]
Experimental Protocol: Synthesis from Benzofuroxan
This protocol is adapted from the procedure described by Takabatake et al. for the synthesis of phenazine 5,10-dioxides.[6]
Materials:
-
Benzofuroxan (1)
-
1,4-Dihydroxybenzene (hydroquinone) (2a)
-
Molecular Sieves (4Å powder)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Silica Gel for column chromatography (e.g., Wakogel C-200)
-
Preparative TLC plates (Silica gel 60 F254)
Procedure:
-
In a round-bottom flask, dissolve benzofuroxan (1 mmol) and 1,4-dihydroxybenzene (1.1 mmol) in a minimal amount of dichloromethane.
-
Add 1 gram of powdered 4Å molecular sieves to the solution.
-
Remove the solvent using a rotary evaporator at 30°C to adsorb the reagents onto the molecular sieves.
-
Allow the adsorbent mixture to stand at room temperature for 2 hours.
-
Prepare a silica gel column using dichloromethane as the eluent.
-
Carefully transfer the adsorbent mixture onto the top of the silica gel column.
-
Elute the column with a solvent system of dichloromethane/methanol (95:5 v/v).
-
Collect the fractions containing the desired product (monitor by TLC).
-
For further purification, combine the product-containing fractions, concentrate under reduced pressure, and perform preparative thin-layer chromatography (TLC) using dichloromethane/methanol (95:5) as the mobile phase.
-
Scrape the band corresponding to 2-Hydroxyphenazine 5,10-dioxide (3a) and extract the product from the silica with methanol.
-
Remove the solvent to yield the purified product. An expected yield of approximately 87% has been reported for this method.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Hydroxyphenazine 5,10-Dioxide.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-Hydroxyphenazine 5,10-Dioxide. The key techniques include NMR, IR, and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for 2-Hydroxyphenazine 5,10-Dioxide is not widely published, predicted spectra provide valuable insight. The proton (¹H) NMR spectrum is expected to show signals corresponding to the seven aromatic protons, with chemical shifts influenced by the electron-withdrawing N-oxide groups and the electron-donating hydroxyl group.
| Spectrum Type | Predicted Chemical Shifts (δ) / Key Features |
| ¹H NMR | A predicted ¹H NMR spectrum in H₂O shows complex signals in the aromatic region, typically between 7.0 and 9.0 ppm.[7] The protons on the hydroxyl-substituted ring will be shifted upfield relative to those on the other ring due to the -OH group's electron-donating effect. The hydroxyl proton itself may appear as a broad singlet, and its position can be concentration and solvent-dependent. |
| ¹³C NMR | The spectrum would display 12 distinct signals for the carbon atoms. The carbon atom attached to the hydroxyl group (C-2) would be significantly deshielded, appearing around 150-160 ppm. Carbons adjacent to the nitrogen atoms (e.g., C-4, C-6, C-9) would also be deshielded due to the electronegativity of the N-oxide groups. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the O-H, C-H, C=C, C-N, and N-O bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Phenolic O-H | 3500 - 3200 (broad) | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=C | 1600 - 1450 | In-ring stretching |
| N-O | 1300 - 1200 | Stretching |
| C-O | 1260 - 1180 | Stretching |
Note: These are general ranges. The precise peak positions can be influenced by the overall molecular structure and intermolecular interactions like hydrogen bonding.[8][9]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of phenazine derivatives is characterized by intense absorptions arising from π-π* transitions within the extensive conjugated aromatic system.[10] The presence of N-oxide and hydroxyl groups modifies the electronic structure and, consequently, the absorption maxima (λ_max). The spectrum is expected to show multiple bands in the UV and visible regions, contributing to the compound's color. For comparison, the parent phenazine molecule exhibits a broad π-π* transition band.[10] The extended conjugation and auxochromic groups in 2-Hydroxyphenazine 5,10-Dioxide would likely result in a more complex spectrum with bathochromic (red) shifts compared to unsubstituted phenazine.
Reactivity and Biological Significance
Chemical Reactivity
The chemical reactivity of 2-Hydroxyphenazine 5,10-Dioxide is governed by its three key functional components: the aromatic phenazine core, the hydroxyl group, and the N-oxide moieties.
-
Reduction of N-Oxides: The N-oxide groups are susceptible to reduction, a critical feature for their biological activity as bioreductive drugs.[4] This reduction can be achieved chemically (e.g., with reducing agents like NaBH₄ or catalytic hydrogenation) or enzymatically within hypoxic cells, leading to the formation of 2-hydroxyphenazine and ultimately 5,10-dihydro-2-hydroxyphenazine.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo standard reactions such as etherification (e.g., Williamson ether synthesis) and esterification. These reactions allow for the synthesis of various derivatives with modified solubility, lipophilicity, and biological activity.[11]
-
Electrophilic Aromatic Substitution: The phenazine ring system can undergo electrophilic substitution, although the N-oxide groups are deactivating. The position of substitution will be directed by both the existing hydroxyl group and the N-oxides.
Biological Activity and Applications
Phenazine 5,10-dioxides have been investigated as hypoxic selective cytotoxins.[4] In the low-oxygen environment of solid tumors, specific reductase enzymes can reduce the N-oxide groups, generating reactive cytotoxic species that damage DNA and other cellular components. This bioreductive activation makes them promising candidates for targeted cancer therapy.
The parent compound, 2-hydroxyphenazine, is a known natural product from bacteria like Pseudomonas chlororaphis and exhibits potent antimicrobial activity against various fungal plant pathogens.[12][13] It is often more effective than its precursor, phenazine-1-carboxylic acid (PCA).[12] While the direct antimicrobial activity of the 5,10-dioxide derivative is less studied, it serves as a stable precursor that could potentially be reduced to the more active 2-hydroxyphenazine in a biological context.
Characterization Workflow
Caption: Logical workflow for the purification and characterization of the title compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Hydroxyphenazine 5,10-Dioxide is classified as follows:
Precautionary Measures:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local regulations.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
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